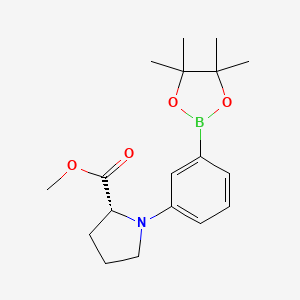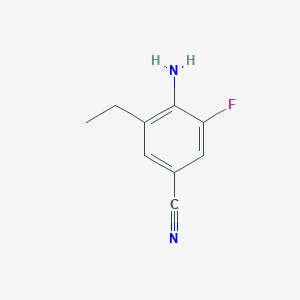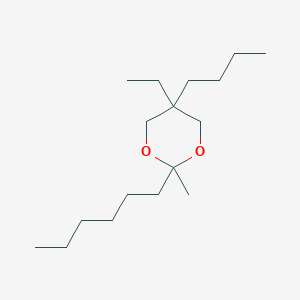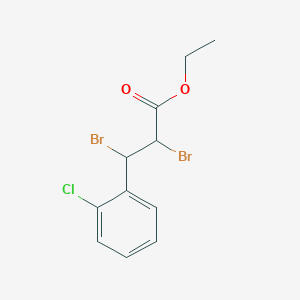
Ethyl 2,3-dibromo-3-(2-chlorophenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,3-dibromo-3-(2-chlorophenyl)propanoate is an organic compound with the molecular formula C11H11Br2ClO2 This compound is characterized by the presence of bromine, chlorine, and ester functional groups, making it a versatile molecule in various chemical reactions and applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-dibromo-3-(2-chlorophenyl)propanoate typically involves the bromination of ethyl 3-(2-chlorophenyl)propanoate. The reaction is carried out by treating ethyl 3-(2-chlorophenyl)propanoate with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually performed at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of human error.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,3-dibromo-3-(2-chlorophenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl 3-(2-chlorophenyl)propanoate.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of ethyl 2,3-diamino-3-(2-chlorophenyl)propanoate or ethyl 2,3-dithio-3-(2-chlorophenyl)propanoate.
Reduction: Formation of ethyl 3-(2-chlorophenyl)propanoate.
Oxidation: Formation of 2,3-dibromo-3-(2-chlorophenyl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,3-dibromo-3-(2-chlorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its reactivity and functional group diversity.
Wirkmechanismus
The mechanism of action of Ethyl 2,3-dibromo-3-(2-chlorophenyl)propanoate involves its interaction with biological molecules through its reactive bromine and ester groups. These functional groups can form covalent bonds with nucleophilic sites on proteins, enzymes, or DNA, leading to inhibition or modification of their activity. The compound’s molecular targets and pathways depend on its specific application, such as enzyme inhibition in biochemical studies or DNA interaction in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2,3-dibromo-3-(2-chlorophenyl)propanoate can be compared with other similar compounds, such as:
Ethyl 2,3-dibromopropanoate: Lacks the chlorophenyl group, making it less versatile in certain applications.
Ethyl 3-(2-chlorophenyl)propanoate: Lacks the bromine atoms, reducing its reactivity in substitution and oxidation reactions.
2,3-Dibromo-3-(2-chlorophenyl)propanoic acid: The carboxylic acid derivative, which has different solubility and reactivity properties compared to the ester.
The uniqueness of this compound lies in its combination of bromine, chlorine, and ester functional groups, which provide a wide range of reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
35282-98-5 |
|---|---|
Molekularformel |
C11H11Br2ClO2 |
Molekulargewicht |
370.46 g/mol |
IUPAC-Name |
ethyl 2,3-dibromo-3-(2-chlorophenyl)propanoate |
InChI |
InChI=1S/C11H11Br2ClO2/c1-2-16-11(15)10(13)9(12)7-5-3-4-6-8(7)14/h3-6,9-10H,2H2,1H3 |
InChI-Schlüssel |
GXESVHOGRBTVJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(C1=CC=CC=C1Cl)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-(Propane-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane-1-carboxamide)](/img/structure/B14000560.png)

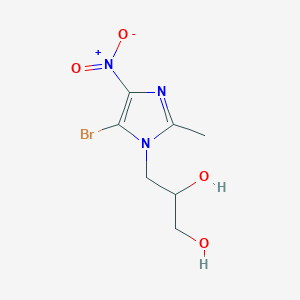
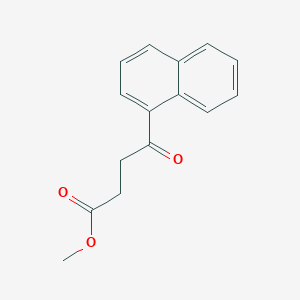
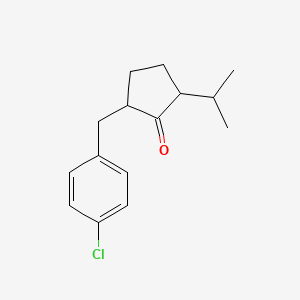
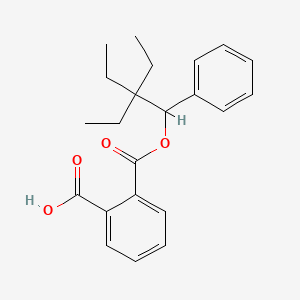
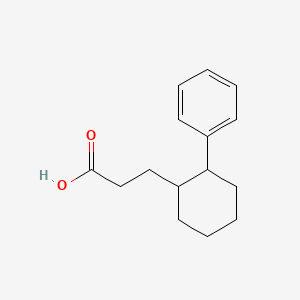
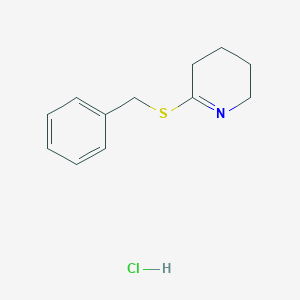
![Tetrakis[(2-chloroethyl)sulfanyl]ethene](/img/structure/B14000610.png)
